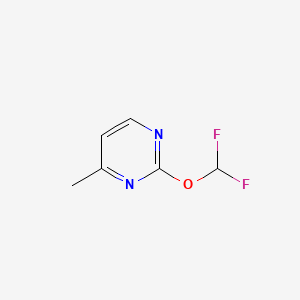
Mc-Phe-Lys(Boc)-PAB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mc-Phe-Lys(Boc)-PAB is a synthetic compound used primarily in the field of medicinal chemistry. It is a derivative of phenylalanine and lysine, with a para-aminobenzyloxycarbonyl (PAB) group attached. This compound is often utilized in the development of prodrugs, which are inactive compounds that can be metabolized in the body to produce an active drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys(Boc)-PAB involves several steps:
Protection of Lysine: Lysine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions at the amine group.
Coupling with Phenylalanine: The protected lysine is then coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of PAB Group: The para-aminobenzyloxycarbonyl (PAB) group is introduced through a reaction with para-nitrophenyl chloroformate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or distillation.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
Mc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Oxidation: Oxidative reactions can modify the phenylalanine or lysine residues.
Substitution: The PAB group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products
Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.
Oxidized Products: Oxidation results in modified phenylalanine or lysine residues.
Substituted Products: Substitution reactions yield various derivatives with different functional groups.
科学的研究の応用
Mc-Phe-Lys(Boc)-PAB has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of prodrugs for targeted drug delivery.
Bioconjugation: The compound is used to link drugs to antibodies or other targeting molecules.
Cancer Research: It is utilized in the development of anticancer agents that can be activated in the tumor microenvironment.
Enzyme Studies: The compound is used to study enzyme-substrate interactions and enzyme kinetics.
作用機序
Mc-Phe-Lys(Boc)-PAB exerts its effects through the following mechanisms:
Prodrug Activation: The compound is metabolized by enzymes such as cathepsin B to release the active drug.
Targeted Delivery: The PAB group facilitates targeted delivery to specific cells or tissues.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in disease processes.
類似化合物との比較
Similar Compounds
Ac-Phe-Lys-PABC-ADM: A similar compound used in the development of doxorubicin prodrugs.
MC-Phe-Lys(MMT)-PABOH: Another derivative used in antibody-drug conjugates.
Uniqueness
Mc-Phe-Lys(Boc)-PAB is unique due to its specific combination of phenylalanine, lysine, and PAB group, which allows for versatile applications in drug development and targeted delivery systems. Its ability to be selectively activated by enzymes such as cathepsin B makes it particularly valuable in cancer research and therapy.
特性
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N5O8/c1-37(2,3)50-36(49)38-22-10-9-14-29(34(47)39-28-18-16-27(25-43)17-19-28)41-35(48)30(24-26-12-6-4-7-13-26)40-31(44)15-8-5-11-23-42-32(45)20-21-33(42)46/h4,6-7,12-13,16-21,29-30,43H,5,8-11,14-15,22-25H2,1-3H3,(H,38,49)(H,39,47)(H,40,44)(H,41,48)/t29-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPIPBYBJMCLLM-KYJUHHDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCCCCN3C(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














